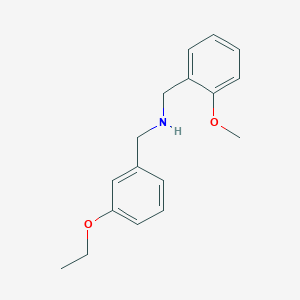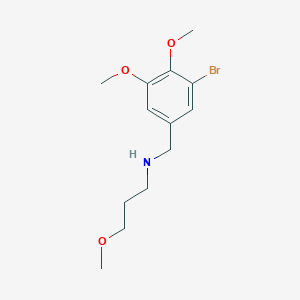![molecular formula C21H23NO2S B268136 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) that is involved in the synthesis of androgens and estrogens. It was initially developed as a potential treatment for prostate cancer, but its use has also been investigated in other hormone-dependent cancers such as breast and ovarian cancer.
作用機序
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol inhibits the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, this compound reduces the levels of these hormones in the body, which can slow down the growth of hormone-dependent cancers.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of androgens and estrogens in the body, which can have a number of biochemical and physiological effects. In prostate cancer patients, this compound has been shown to reduce the size of tumors and to delay disease progression. In breast and ovarian cancer patients, this compound has been shown to reduce the levels of estrogen, which can slow down the growth of these tumors.
実験室実験の利点と制限
One advantage of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in lab experiments is its specificity for the CYP17A1 enzyme, which allows for targeted inhibition of androgen and estrogen synthesis. However, this compound has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. One area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of this compound in other hormone-dependent cancers, such as endometrial or testicular cancer. Additionally, further research is needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects.
合成法
The synthesis of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2-thienylmethoxy)benzylamine, which is then coupled with 1-phenyl-1-propanol to yield this compound. The overall yield of the synthesis is around 20%.
科学的研究の応用
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of prostate cancer cells and to reduce the levels of androgens and estrogens in animal models. In clinical trials, this compound has demonstrated efficacy in reducing serum testosterone levels in patients with prostate cancer, as well as in patients with breast and ovarian cancer.
特性
分子式 |
C21H23NO2S |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C21H23NO2S/c1-16(21(23)18-6-3-2-4-7-18)22-14-17-9-11-19(12-10-17)24-15-20-8-5-13-25-20/h2-13,16,21-23H,14-15H2,1H3 |
InChIキー |
AHZFATVSQZPAEZ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
